

5-Hexenenitrile CAS number and IUPAC nomenclature

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Compound of Interest

Compound Name: 5-Hexenenitrile

Cat. No.: B1345603

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In-Depth Technical Guide to 5-Hexenenitrile

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of **5-hexenenitrile**, a valuable building block in organic synthesis. This document details its chemical identity, physicochemical properties, synthesis, key reactions, and safety protocols, with a focus on its applications in research and development.

Chemical Identity and Nomenclature

CAS Number: 5048-19-1^[1]^[2]

IUPAC Name: hex-5-enenitrile^[1]

Synonyms: 4-Pentenyl cyanide, 5-Cyano-1-pentene^[1]

Molecular Formula: C₆H₉N^[2]

Molecular Weight: 95.14 g/mol

Physicochemical Properties

The following table summarizes the key physical and chemical properties of **5-hexenenitrile**.

Property	Value	Reference
Appearance	Colorless to pale yellow liquid	[3]
Boiling Point	165 °C (lit.)	
Density	0.837 g/mL at 25 °C (lit.)	
Refractive Index	n _{20/D} 1.427 (lit.)	
Flash Point	40.5 °C (closed cup)	
Solubility	Soluble in organic solvents, limited solubility in water.	[3]

Synthesis of 5-Hexenenitrile

5-Hexenenitrile can be synthesized via the nucleophilic substitution of a 5-halohex-1-ene, such as 5-bromo-1-hexene, with a cyanide salt. This is a standard method for the preparation of nitriles from alkyl halides.

Experimental Protocol: Synthesis from 5-Bromo-1-hexene

Materials:

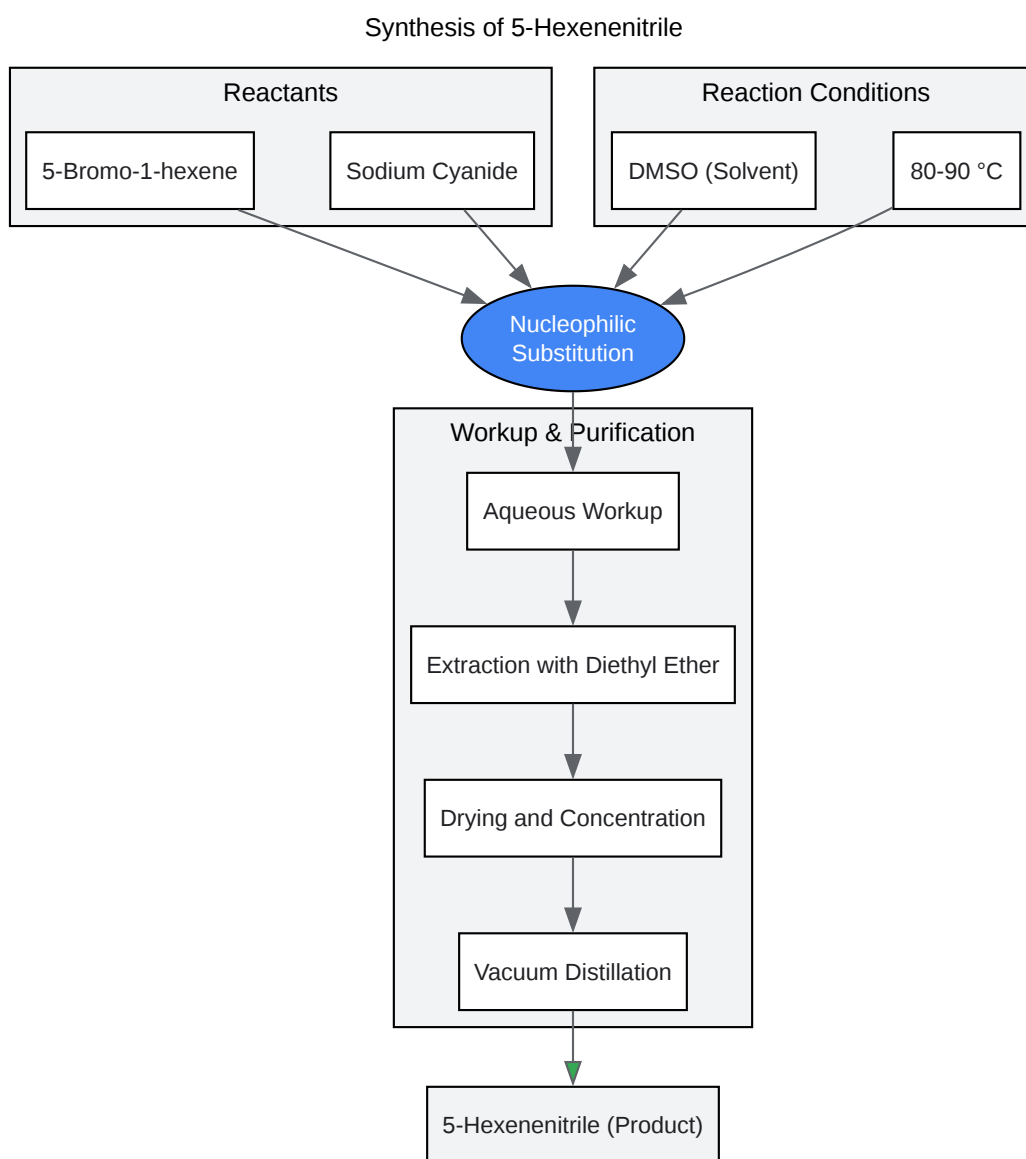
- 5-Bromo-1-hexene
- Sodium cyanide (NaCN)
- Dimethyl sulfoxide (DMSO)
- Diethyl ether
- Saturated aqueous sodium chloride (brine)
- Anhydrous magnesium sulfate
- Round-bottom flask

- Reflux condenser
- Magnetic stirrer and stir bar
- Heating mantle
- Separatory funnel
- Rotary evaporator

Procedure:

- In a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve 5-bromo-1-hexene (1 equivalent) in anhydrous DMSO.
- Add sodium cyanide (1.2 equivalents) to the solution. Caution: Sodium cyanide is highly toxic. Handle with appropriate personal protective equipment (PPE) in a well-ventilated fume hood.
- Heat the reaction mixture to 80-90 °C with vigorous stirring.
- Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC) until the starting material is consumed (typically 4-6 hours).
- Cool the reaction mixture to room temperature and pour it into a separatory funnel containing water.
- Extract the aqueous layer with diethyl ether (3 x 50 mL).
- Combine the organic extracts and wash with brine (2 x 50 mL).
- Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
- The crude **5-hexenenitrile** can be purified by vacuum distillation to yield a colorless liquid.

Synthesis Workflow



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Caption: Workflow for the synthesis of **5-hexenenitrile**.

Key Reactions of 5-Hexenenitrile

5-Hexenenitrile is a versatile intermediate due to the presence of both a terminal alkene and a nitrile functional group.^[3] One important transformation is the Wacker oxidation of the terminal alkene to a methyl ketone.

Wacker Oxidation of 5-Hexenenitrile

The Wacker process is a palladium-catalyzed oxidation of a terminal alkene to a methyl ketone using molecular oxygen as the ultimate oxidant.^{[4][5][6]}

Experimental Protocol: Wacker Oxidation

Materials:

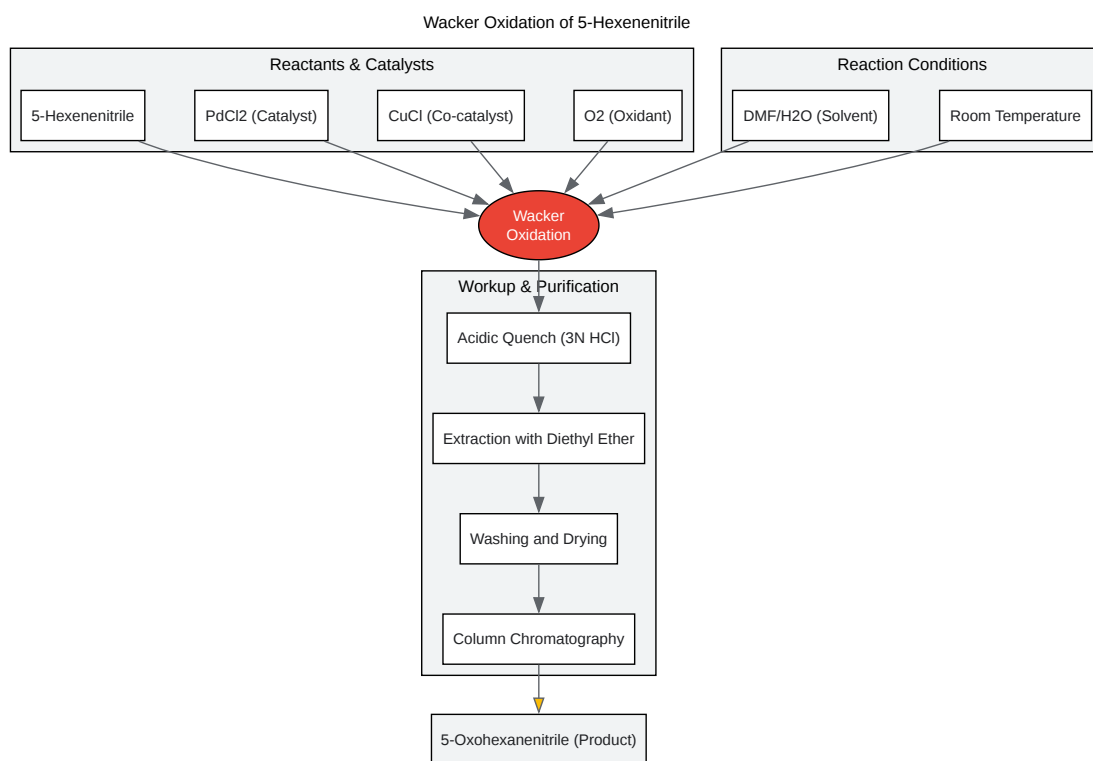
- **5-Hexenenitrile**
- Palladium(II) chloride (PdCl_2)
- Copper(I) chloride (CuCl)
- Dimethylformamide (DMF)
- Water
- Oxygen balloon
- Round-bottom flask
- Magnetic stirrer and stir bar
- 3 N Hydrochloric acid (HCl)
- Diethyl ether
- Saturated aqueous sodium bicarbonate (NaHCO_3)
- Saturated aqueous sodium chloride (brine)

- Anhydrous magnesium sulfate

Procedure:

- To a round-bottom flask equipped with a magnetic stir bar, add PdCl₂ (0.1 equivalents) and CuCl (1.0 equivalent).
- Add a mixture of DMF and water (e.g., 7:1 v/v) to the flask.
- Stir the mixture under an oxygen atmosphere (balloon) for 30 minutes until the solution turns green, indicating the oxidation of Cu(I) to Cu(II).
- Add **5-hexenenitrile** (1 equivalent) to the reaction mixture.
- Stir the reaction vigorously at room temperature under the oxygen balloon. The color of the solution will typically change from green to black and then gradually return to green.
- Monitor the reaction by TLC or GC until the starting material is consumed (typically 24 hours).
- Pour the reaction mixture into cold 3 N HCl and extract with diethyl ether (3 x 50 mL).
- Combine the organic extracts and wash successively with saturated aqueous NaHCO₃ and brine.
- Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
- The resulting crude 5-oxohexanenitrile can be purified by column chromatography.

Wacker Oxidation Workflow



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Caption: Workflow for the Wacker oxidation of **5-hexenenitrile**.

Applications in Research and Drug Development

5-Hexenenitrile serves as a versatile intermediate in the synthesis of more complex molecules. Its bifunctional nature allows for a wide range of chemical transformations. It is primarily utilized in organic synthesis as a building block for various chemicals, which can include intermediates for pharmaceuticals and agrochemicals.[3] The nitrile group can be hydrolyzed to a carboxylic acid, reduced to an amine, or participate in the formation of heterocyclic rings. The terminal alkene can undergo various addition reactions, oxidations, or metathesis.

Safety and Handling

5-Hexenenitrile is a flammable liquid and vapor. It may cause skin and respiratory irritation. As with all nitriles, it should be handled with care due to potential toxicity. Appropriate personal protective equipment, including safety goggles, gloves, and a lab coat, should be worn at all times. All manipulations should be performed in a well-ventilated chemical fume hood. In case of fire, use dry sand, dry chemical, or alcohol-resistant foam. Store in a cool, dry, and well-ventilated area away from heat and ignition sources. Keep the container tightly closed.

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